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molecular formula C13H10FNO3 B184602 2-(Benzyloxy)-4-fluoro-1-nitrobenzene CAS No. 129464-01-3

2-(Benzyloxy)-4-fluoro-1-nitrobenzene

Cat. No. B184602
M. Wt: 247.22 g/mol
InChI Key: FOYQTDKPDAJMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035059B2

Procedure details

Potassium carbonate (2.07 g, 15.0 mmol) and benzyl bromide (1.43 mL, 12.0 mmol) were added to a solution of 5-fluoro-2-nitrophenol (1.57 g, 10.0 mmol) in N,N-dimethylformamide (30 mL) at room temperature and the mixture was stirred for 2 hr. Water was added to the reaction mixture and the mixture was extracted three times with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid and brine and dried over anhydrous magnesium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was dried under reduced pressure to afford 2-(benzyloxy)-4-fluoro-1-nitrobenzene as a pale yellow oil (2.76 g).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[F:15][C:16]1[CH:17]=[CH:18][C:19]([N+:23]([O-:25])=[O:24])=[C:20]([OH:22])[CH:21]=1.O>CN(C)C=O>[CH2:7]([O:22][C:20]1[CH:21]=[C:16]([F:15])[CH:17]=[CH:18][C:19]=1[N+:23]([O-:25])=[O:24])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.43 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1.57 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1 mol/L hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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